(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride
Description
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride (CAS: 744985-64-6) is a halogenated aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 5-position and a methanamine group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₈BrNS·HCl, with a molar mass of 278.59 g/mol (free base: 242.14 g/mol). The compound’s melting point is reported as 37 °C, though this value may reflect decomposition or a solvate form rather than the pure crystalline state .
Structurally, the benzo[b]thiophene moiety confers aromaticity and planar rigidity, while the bromine substituent enhances lipophilicity and influences electronic properties. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMMKSEZJLOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656760 | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-75-8, 744985-64-6 | |
| Record name | Benzo[b]thiophene-3-methanamine, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzo[b]thiophene followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the following steps:
Bromination: Benzo[b]thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated product is then reacted with an amine, such as methylamine, under basic conditions to form the methanamine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.
Amination: Methylamine, sodium hydroxide.
Coupling: Phenylboronic acid, palladium catalysts.
Major Products
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Oxidized forms of the compound.
Scientific Research Applications
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key parameters of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride and related compounds:
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Core Heterocycle | Substituents |
|---|---|---|---|---|---|
| (5-Bromobenzo[b]thiophen-3-yl)methanamine HCl (744985-64-6) | C₉H₈BrNS·HCl | 278.59 | 37 | Benzo[b]thiophene | 5-Br, 3-methanamine |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) | C₁₀H₉ClN₂S·HCl | 261.17 | 268 | Thiazole | 4-Cl-phenyl, 4-methanamine |
| (R)-1-(5-Bromothiophen-3-yl)ethanamine HCl (2418596-90-2) | C₆H₉BrClNS | 242.56 | Not reported | Thiophene | 5-Br, α-methyl-methanamine (R-configuration) |
| [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl (1803580-84-8) | C₉H₉BrClN₃O | 282.60 | Not reported | 1,2,4-Oxadiazole | 3-Br-phenyl, 3-methanamine |
| 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl (22964-00-7) | C₁₀H₁₁BrClNS | 292.62 | Not reported | Benzo[b]thiophene | 5-Br, 3-ethanamine |
Key Structural and Functional Differences
Heterocyclic Core
- This increases binding affinity in receptor-targeted studies .
- Thiazole (CAS 690632-35-0): The nitrogen-sulfur heterocycle offers hydrogen-bonding sites, improving solubility and intermolecular interactions. Its higher melting point (268 °C) suggests greater crystalline stability .
- 1,2,4-Oxadiazole (CAS 1803580-84-8): The oxygen-nitrogen ring system introduces polarity and metabolic resistance, often exploited in medicinal chemistry for protease inhibition .
Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine (e.g., CAS 690632-35-0). This affects membrane permeability and pharmacokinetics .
- Methanamine vs. Ethanamine: The ethanamine derivative (CAS 22964-00-7) has a longer alkyl chain, reducing solubility (292.62 g/mol vs.
Stereochemical Considerations
The (R)-configured α-methyl group in CAS 2418596-90-2 introduces chirality, which may lead to enantioselective biological activity. This is absent in the target compound, suggesting divergent pharmacological profiles .
Biological Activity
(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other relevant properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₉H₉BrClNS
- Molecular Weight : Approximately 278.60 g/mol
- Form : Hydrochloride salt, enhancing solubility in aqueous environments.
The presence of a bromine atom and an amine group contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its potential as an antimicrobial agent. Studies suggest it possesses significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness at low concentrations, demonstrating its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Properties :
- Preliminary studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to inhibit tumor growth in xenograft models.
- The compound's mechanism may involve interaction with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.
-
Other Biological Activities :
- Beyond antimicrobial and anticancer effects, this compound is being explored for additional pharmacological properties, including anti-inflammatory and antioxidant activities.
Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 19 |
| Staphylococcus aureus | 16 |
| Candida albicans | 16 |
These results indicate that the compound is effective against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting a versatile application in treating infections.
Anticancer Activity
In studies involving various cancer cell lines, the following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| A172 | 5.77 ± 0.96 |
| B16F10 | 5.03 ± 0.69 |
| MDA-MB-231 | 6.02 ± 0.08 |
These values demonstrate the compound's potential as a candidate for cancer therapy due to its low effective concentration required to inhibit cell growth.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chlorobenzo[b]thiophen-3-ylmethanamine | Chlorine instead of bromine | Different halogen may affect biological activity |
| 5-Iodobenzo[b]thiophen-3-ylmethanamine | Iodine instead of bromine | Potentially increased lipophilicity |
| 5-Nitrobenzo[b]thiophen-3-ylmethanamine | Nitro group at the 5-position | May exhibit different reactivity and toxicity |
The distinct bromination pattern of this compound contributes to its specific biological activity profile, differentiating it from other halogenated derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
